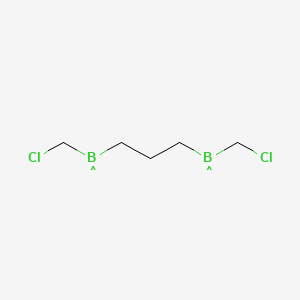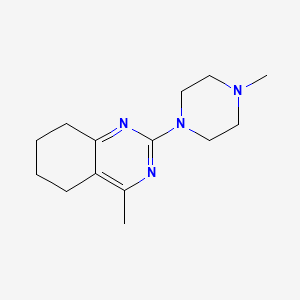
4-Methyl-2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that features a quinazoline core structure. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the piperazine ring and the quinazoline core makes it a versatile scaffold for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzylamine with 4-methylpiperazine in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent recovery and recycling, along with efficient purification techniques, are crucial for industrial-scale synthesis.
化学反应分析
Types of Reactions
4-Methyl-2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce various tetrahydroquinazoline derivatives.
科学研究应用
4-Methyl-2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 4-Methyl-2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The quinazoline core can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core.
Piperazine Derivatives: Compounds such as piperazine-based antihistamines and antipsychotics have structural similarities.
Uniqueness
4-Methyl-2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is unique due to the combination of the quinazoline and piperazine moieties
属性
CAS 编号 |
88268-12-6 |
|---|---|
分子式 |
C14H22N4 |
分子量 |
246.35 g/mol |
IUPAC 名称 |
4-methyl-2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C14H22N4/c1-11-12-5-3-4-6-13(12)16-14(15-11)18-9-7-17(2)8-10-18/h3-10H2,1-2H3 |
InChI 键 |
FPBHEXGYQYKBRY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CCCCC2=NC(=N1)N3CCN(CC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


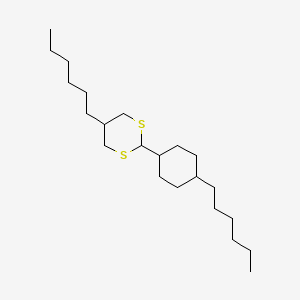
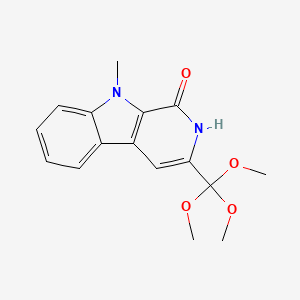
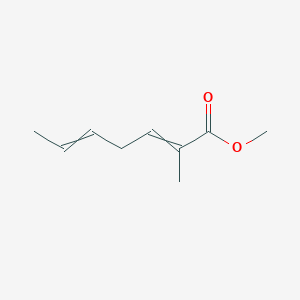

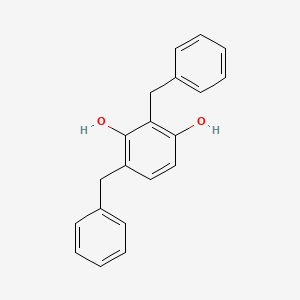
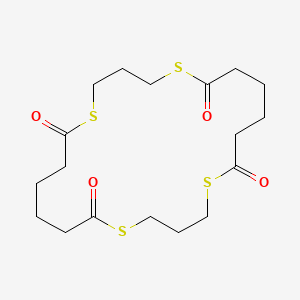
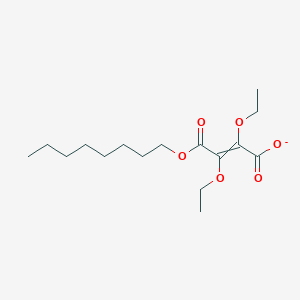
![1-[4-(4-Methoxy-3-methylanilino)phenyl]ethan-1-one](/img/structure/B14399506.png)
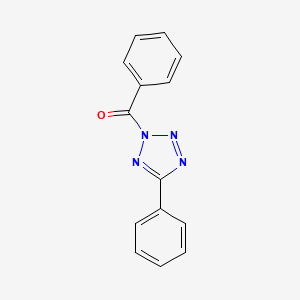
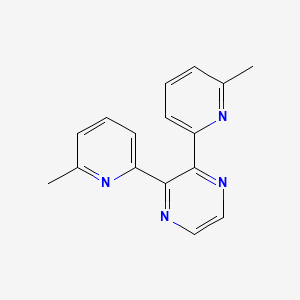
![N-([1,1'-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide](/img/structure/B14399516.png)
